molecular formula C11H20O B14390195 4,8-Dimethylnona-2,7-dien-4-ol CAS No. 103983-77-3

4,8-Dimethylnona-2,7-dien-4-ol

Cat. No.: B14390195
CAS No.: 103983-77-3
M. Wt: 168.28 g/mol
InChI Key: QRNQFKQHNYFBCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,8-Dimethylnona-2,7-dien-4-ol is a branched, unsaturated alcohol with a molecular formula of C₁₁H₁₈O. It features conjugated double bonds at positions 2 and 7, methyl substituents at positions 4 and 8, and a hydroxyl group at position 2. This compound is primarily utilized in synthetic organic chemistry as a key intermediate for constructing complex molecules, including fluorinated alkenes and fragrance-related derivatives . Its structural complexity and stereochemical properties make it valuable in catalysis and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

103983-77-3

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

4,8-dimethylnona-2,7-dien-4-ol

InChI

InChI=1S/C11H20O/c1-5-8-11(4,12)9-6-7-10(2)3/h5,7-8,12H,6,9H2,1-4H3

InChI Key

QRNQFKQHNYFBCC-UHFFFAOYSA-N

Canonical SMILES

CC=CC(C)(CCC=C(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dimethylnona-2,7-dien-4-ol typically involves the use of specific reagents and catalysts to achieve the desired structure. One common method is the reaction of 4,8-dimethyl-1,7-nonadiene with a suitable oxidizing agent to introduce the hydroxyl group at the 4th position .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions under controlled conditions. The process often includes steps such as distillation and purification to ensure the final product’s purity and quality .

Chemical Reactions Analysis

Types of Reactions: 4,8-Dimethylnona-2,7-dien-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,8-Dimethylnona-2,7-dien-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,8-Dimethylnona-2,7-dien-4-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes, influencing their activity. The double bonds may also participate in various biochemical pathways, affecting cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Ethyl (R,E)-4,8-Dimethylnona-2,7-dienoate (C₁₃H₂₂O₂)
  • Synthesis : Derived from (R)-melonal via esterification, achieving an 88% yield .
  • Key Differences : Replaces the hydroxyl group with an ester moiety, enhancing stability and altering reactivity.
  • Applications : Used as a precursor in asymmetric synthesis.
2,4-Dimethylocta-2,7-dien-4-ol (C₁₀H₁₆O)
  • Structure : Shorter carbon chain (8 vs. 9 carbons) and methyl groups at positions 2 and 3.
  • Applications : Registered as a fragrance compound (Symrise AG patent), emphasizing its role in perfumery .
2-Methyl-6-methyleneocta-2,7-dien-4-ol (C₁₀H₁₆O)
  • Structure : Features a methylene group at position 6 and a methyl group at position 2.
  • Properties : Similar volatility but distinct stereoelectronic effects due to the methylene substituent .
Ethyl-4-(1,1,1-Trifluoro-4,8-dimethylnona-2,7-dien-2-yl)benzoate (C₂₀H₂₆F₃O₂)
  • Synthesis : Produced via gold-catalyzed fluoroarylation (42% yield) .
  • Key Differences : Incorporates a trifluoromethyl group and benzoate ester, enhancing hydrophobicity and electronic properties.

Comparative Data Table

Compound Name Molecular Formula Yield (%) Key Functional Groups Applications Reference
4,8-Dimethylnona-2,7-dien-4-ol C₁₁H₁₈O Alcohol, diene Synthetic intermediate [1], [6]
Ethyl (R,E)-4,8-dimethylnona-2,7-dienoate C₁₃H₂₂O₂ 88 Ester, diene Asymmetric synthesis [6]
2,4-Dimethylocta-2,7-dien-4-ol C₁₀H₁₆O Alcohol, diene Fragrance industry [7]
Ethyl trifluoro-benzoate derivative C₂₀H₂₆F₃O₂ 42 Trifluoromethyl, ester Fluorinated materials [5]

Key Research Findings

Synthetic Versatility: this compound derivatives are synthesized via photoredox/nickel dual catalysis (55% yield for benzene derivatives) and gold-catalyzed fluoroarylation (42–75% yields) . The ester variant (Ethyl (R,E)-4,8-dimethylnona-2,7-dienoate) demonstrates high efficiency in multistep syntheses (88% yield) .

Functional Group Impact: The hydroxyl group in this compound enables hydrogen bonding, influencing solubility and catalytic activity. Trifluoromethyl groups in derivatives enhance thermal stability and electron-withdrawing effects .

Industrial Relevance :

  • Shorter-chain analogues like 2,4-Dimethylocta-2,7-dien-4-ol are patented for fragrance applications due to their volatility and odor profile .

Critical Analysis of Structural and Functional Differences

  • Chain Length: Longer chains (e.g., nona- vs. octa-) increase molecular weight and boiling points, affecting industrial processing .
  • Substituent Effects: Methyl groups at positions 4 and 8 in this compound create steric hindrance, whereas methylene groups in analogues alter conjugation .
  • Reactivity : Esters and fluorinated derivatives exhibit reduced nucleophilicity compared to the parent alcohol, broadening their utility in cross-coupling reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.